

## TNO155: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node in oncology. Its role in transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS-MAPK cascade, makes it a compelling target for therapeutic intervention. TNO155, a potent and selective allosteric inhibitor of SHP2, is at the forefront of this therapeutic strategy, demonstrating promising preclinical and clinical activity. This guide provides a comprehensive comparison of TNO155's effects on the tumor microenvironment (TME) with other SHP2 inhibitors, supported by experimental data and detailed methodologies.

# TNO155: Mechanism of Action and Therapeutic Rationale

TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation.[1][2] This prevents the dephosphorylation of SHP2's substrates, thereby inhibiting the activation of the RAS-MAPK signaling pathway.[3] This pathway is frequently hyperactivated in various cancers due to mutations in genes like KRAS, BRAF, and EGFR, leading to uncontrolled cell proliferation and survival.[4] Beyond its tumor-intrinsic effects, SHP2 is a key regulator of the immune landscape within the TME. It is involved in the PD-1/PD-L1 immune checkpoint pathway and influences the function of various immune cells.[1]

## **Comparative Efficacy of SHP2 Inhibitors**



While several SHP2 inhibitors are in development, including RMC-4630 and JAB-3068, this guide will focus on available data for TNO155 in comparison to other well-characterized inhibitors like RMC-4630. Direct head-to-head preclinical studies are often limited; however, data from various studies can be compiled to provide a comparative overview.

#### **Preclinical Tumor Growth Inhibition**

SHP2 inhibitors have demonstrated significant anti-tumor activity in a range of preclinical cancer models, particularly those with RTK or RAS pathway alterations.

| SHP2 Inhibitor                           | Cancer Model                            | Treatment                                            | Tumor Growth<br>Inhibition (TGI)                                 | Reference |
|------------------------------------------|-----------------------------------------|------------------------------------------------------|------------------------------------------------------------------|-----------|
| TNO155                                   | KRAS G12C<br>NSCLC PDX                  | Combination with KRAS G12C inhibitor                 | Synergistic tumor shrinkage                                      | [5]       |
| ALK-mutant<br>Neuroblastoma<br>Xenograft | Combination with<br>Lorlatinib          | Delayed tumor<br>growth and<br>prolonged<br>survival | [6]                                                              |           |
| RMC-4630                                 | KRAS-mutant<br>NSCLC<br>Xenograft       | Monotherapy                                          | Induced tumor<br>cell senescence<br>and impaired<br>tumor growth | [7]       |
| NF1-deficient tumors                     | Monotherapy                             | Induced tumor regressions                            | [8]                                                              |           |
| SHP099<br>(Preclinical Tool<br>Compound) | KRAS-mutant Pancreatic Cancer Xenograft | Combination with MEK inhibitor                       | Highly<br>efficacious                                            | [4]       |
| KRAS-mutant<br>Lung Cancer<br>Xenograft  | Combination with MEK inhibitor          | Highly<br>efficacious                                | [4]                                                              |           |



#### **Clinical Efficacy**

Early clinical trials have provided insights into the safety and preliminary efficacy of SHP2 inhibitors.

| SHP2 Inhibitor              | Clinical Trial                       | Cancer Type                                                  | Key Findings                                                                                       | Reference |
|-----------------------------|--------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| TNO155                      | NCT03114319                          | Advanced Solid<br>Tumors                                     | Favorable pharmacokinetic s and safety. Limited monotherapy efficacy.                              | [5][9]    |
| NCT04330664,<br>NCT04699188 | KRAS G12C-<br>mutant Solid<br>Tumors | Promising activity in combination with KRAS G12C inhibitors. | [5]                                                                                                |           |
| RMC-4630                    | Phase 1                              | RAS-addicted<br>Solid Cancers                                | Disease control<br>rate of 67% for<br>all KRAS<br>mutations and<br>75% for KRAS<br>G12C mutations. | [10]      |

## **Impact on the Tumor Microenvironment**

A key aspect of TNO155's therapeutic potential lies in its ability to modulate the immunosuppressive TME.

## **Effects on Tumor-Infiltrating Lymphocytes (TILs)**

SHP2 inhibition has been shown to enhance anti-tumor immunity by increasing the infiltration and activation of cytotoxic T lymphocytes.



| SHP2 Inhibitor           | Finding                                                     | Cancer Model                                           | Reference |
|--------------------------|-------------------------------------------------------------|--------------------------------------------------------|-----------|
| TNO155 (and other SHP2i) | Increased CD8+ T cell infiltration                          | Syngeneic KRAS<br>G12C-mutant PDAC<br>and NSCLC models | [7]       |
| RMC-4550                 | Modulated T cell infiltrates similar to checkpoint blockade | Preclinical models                                     |           |

#### **Effects on Myeloid Cells**

SHP2 plays a crucial role in the differentiation and function of myeloid cells, particularly tumor-associated macrophages (TAMs).

| SHP2 Inhibitor           | Finding                                                                                          | Mechanism                                                  | Reference |
|--------------------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------|-----------|
| TNO155 (and other SHP2i) | Decreased myeloid suppressor cells                                                               | Remodeling of the immune microenvironment                  | [7]       |
| RMC-4550                 | Selective depletion of<br>pro-tumorigenic M2<br>macrophages and<br>increase in M1<br>macrophages | Attenuation of CSF-1 receptor signaling                    |           |
| SHP2 Knockout            | Promotes M2<br>polarization                                                                      | Activation of p-STAT3<br>and inhibition of p-NF-<br>κΒ p65 | [11]      |
| Low SHP2 expression      | Promotes M2<br>polarization and<br>exosome release                                               | Activation of PI3K/AKT pathway                             | [12][13]  |

# Experimental Protocols In Vivo Tumor Growth Inhibition Studies



Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors as single agents or in combination with other therapies in preclinical cancer models.

#### General Protocol:

- Cell Line and Animal Model Selection: Choose appropriate cancer cell lines (e.g., KRAS-mutant NSCLC or pancreatic cancer) and immunocompromised (for xenografts) or syngeneic (for immunotherapy studies) mouse models.
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups and administer the SHP2 inhibitor (e.g., TNO155, RMC-4630) and/or other therapeutic agents via the appropriate route (e.g., oral gavage).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling pathways (e.g., Western blot for p-ERK).

## **Western Blotting for SHP2 Pathway Analysis**

Objective: To assess the effect of SHP2 inhibitors on the phosphorylation status of key proteins in the MAPK signaling pathway.

#### Protocol:

- Cell Lysis: Treat cancer cells with the SHP2 inhibitor for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total SHP2, phospho-SHP2 (Tyr542), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Specific antibody clones and dilutions should be optimized for each experiment (e.g., anti-SHP2 antibody [Y478] (ab32083) or SHP-2 Antibody #3752).[14][15]
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

### Flow Cytometry for Tumor Microenvironment Analysis

Objective: To quantify and phenotype immune cell populations within the tumor microenvironment following treatment with SHP2 inhibitors.

#### Protocol:

- Tumor Digestion: Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
- Cell Staining:
  - Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies
     against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1).
  - Intracellular Staining: For intracellular targets like transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines, fix and permeabilize the cells before staining with the respective antibodies.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis and Gating Strategy:



- Gate on live, single cells.
- Identify immune cells by gating on CD45+ cells.
- Further phenotype lymphocyte populations (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+ helper T cells) and myeloid populations (e.g., F4/80+ macrophages, Gr-1+ myeloid-derived suppressor cells). A representative gating strategy is crucial for accurate analysis. [16][17][18][19][20]

## **Signaling Pathways and Experimental Workflows**

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page

Caption: TNO155 inhibits the SHP2-mediated activation of the RAS-MAPK pathway.





Click to download full resolution via product page

Caption: TNO155 remodels the tumor microenvironment to enhance anti-tumor immunity.





Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of TNO155.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition Abrogates Adaptive Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors The Neel Lab [theneellab.com]
- 8. Archive: 'Undruggable' Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Tumor-associated macrophages (TAMs) depend on Shp2 for their anti-tumor roles in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP-2-induced M2 polarization of tumor associated macrophages via IL-4 regulate colorectal cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 13. SHP-2-induced M2 polarization of tumor associated macrophages via IL-4 regulate colorectal cancer progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-SHP2 antibody [Y478] (ab32083) | Abcam [abcam.com]
- 15. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medrxiv.org [medrxiv.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TNO155: A Deep Dive into its Impact on the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#validating-tno155-s-effect-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com